molecular formula C8H9BO4 B575150 4-Acetoxyphenylboronic acid CAS No. 177490-82-3

4-Acetoxyphenylboronic acid

Cat. No.: B575150
CAS No.: 177490-82-3
M. Wt: 179.966
InChI Key: VILXJXDXZGKJLU-UHFFFAOYSA-N
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Description

4-Acetoxyphenylboronic acid is an organic compound with the molecular formula C8H9BO4. It belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of an acetoxy group attached to the phenyl ring, which is further bonded to a boronic acid moiety.

Scientific Research Applications

4-Acetoxyphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Acetoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Boron-containing compounds like 4-Acetoxyphenylboronic acid have been gaining interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .

Mechanism of Action

Target of Action

4-Acetoxyphenylboronic acid is a boronate compound that primarily targets peroxynitrite (ONOO-) . Peroxynitrite is a reactive nitrogen species with potent oxidizing properties, playing a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target through a rapid reaction, forming stable hydroxy derivatives . This interaction is facilitated by the boronate group in the compound, which has a high affinity for peroxynitrite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process widely used in organic synthesis . The compound undergoes Suzuki coupling with 4-bromotriphenylamine, catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . They undergo hydrolysis, a process that can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of stable hydroxy derivatives . These derivatives are formed when this compound reacts rapidly with peroxynitrite . This reaction could potentially modulate the physiological and pathological processes influenced by peroxynitrite.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyphenylboronic acid typically involves the reaction of phenylboronic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxy derivative. The general reaction scheme can be represented as follows:

Phenylboronic acid+Acetic anhydride4-Acetoxyphenylboronic acid\text{Phenylboronic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} Phenylboronic acid+Acetic anhydride→4-Acetoxyphenylboronic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: The compound can be reduced to form phenylboronic acid or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Acetylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: 4-Acetoxyphenylboronic acid is unique due to the presence of the acetoxy group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-Acetylphenylboronic acid has a carbonyl group instead of an acetoxy group, leading to different reactivity in chemical reactions. Similarly, 4-Carboxyphenylboronic acid contains a carboxyl group, which affects its solubility and interaction with other molecules .

Properties

IUPAC Name

(4-acetyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXJXDXZGKJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657300
Record name [4-(Acetyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177490-82-3
Record name [4-(Acetyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetoxybenzeneboronic acid
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